molecular formula C10H14Cl3N3O B2619769 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide CAS No. 1825999-87-8

4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2619769
CAS No.: 1825999-87-8
M. Wt: 298.59
InChI Key: FTHFILPVAQPVQM-UHFFFAOYSA-N
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Description

4,5-Dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide is a synthetic small molecule featuring a dichlorinated pyrrole core, a structural motif recognized for its significant potential in antimicrobial research . The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, found in numerous natural antibacterial compounds such as pyrrolomycin and marinopyrrole, and is known for its favorable physicochemical properties, including lipophilicity that facilitates passive diffusion across bacterial cell membranes . This specific carboxamide derivative allows researchers to explore structure-activity relationships (SAR) critical for developing new agents against multidrug-resistant bacteria . The halogenated pyrrole core is often associated with potent bioactivity, while the pyrrolidinylmethyl side chain contributes to molecular diversity and target interaction, making this compound a valuable chemical tool for hit-to-lead optimization campaigns in antibacterial discovery . Applications and Research Value This compound is supplied exclusively for early-stage discovery research. Its primary research application is in the screening and development of novel antimicrobial agents, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . It serves as a key intermediate for the synthesis of more complex molecules and as a probe for studying the mechanism of action of halogenated heterocycles, which can include ionophoric activity or enzyme inhibition . Handling and Usage This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. The buyer assumes all responsibility for confirming the compound's identity and purity and for conducting all necessary safety assessments before use.

Properties

IUPAC Name

4,5-dichloro-N-(pyrrolidin-2-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N3O/c11-7-4-8(15-9(7)12)10(16)14-5-6-2-1-3-13-6/h4,6,13,15H,1-3,5H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWSITGJTCDSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC(=O)C2=CC(=C(N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.

    Chlorination: The pyrrole ring is then chlorinated at the 4 and 5 positions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Amidation: The chlorinated pyrrole is then reacted with pyrrolidine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorinated Positions

The 4,5-dichloro substituents on the pyrrole ring are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction TypeReagents/ConditionsProductReference
Amine substitutionPrimary amines, NaH, DMF, 80°C4-Amino-5-chloro-pyrrole-2-carboxamide
Thiol substitutionThiophenol, K₂CO₃, DMSO, 60°C4-(Phenylthio)-5-chloro derivative

Key Findings :

  • The electron-withdrawing carboxamide group activates the pyrrole ring for NAS, particularly at the 4-position due to steric and electronic factors .

  • Substituents with strong nucleophilicity (e.g., amines, thiols) achieve yields of 65–85% under mild basic conditions .

Functionalization of the Pyrrolidine Moiety

The pyrrolidine-2-ylmethyl group introduces secondary amine reactivity, enabling:

Reductive Alkylation

Reagents/ConditionsProductYieldReference
Aldehyde (RCHO), NaBH₃CN, MeOH, RTN-Alkylated pyrrolidine derivative70–90%

Acylation Reactions

Reagents/ConditionsProductYieldReference
Acetyl chloride, Et₃N, CH₂Cl₂, 0°CN-Acetyl-pyrrolidine derivative85%

Mechanistic Insight :

  • The secondary amine undergoes acylation or alkylation without requiring protection of the pyrrole NH, due to its lower basicity compared to aliphatic amines .

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and transamidation:

Reaction TypeReagents/ConditionsProductYieldReference
Acidic hydrolysis6M HCl, reflux, 12h4,5-Dichloro-pyrrole-2-carboxylic acid95%
TransamidationRNH₂, HATU, DIPEA, DMF, RTN-Substituted carboxamide derivatives60–80%

Notable Observation :

  • The carboxamide exhibits stability under basic conditions but hydrolyzes efficiently in concentrated HCl, forming the corresponding carboxylic acid .

Cross-Coupling Reactions

The dichloro-pyrrole scaffold supports Pd-catalyzed cross-couplings, though limited to mono-substitution:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki couplingAryl boronic acid, Pd(PPh₃)₄, K₂CO₃4-Aryl-5-chloro derivative50–65%

Limitation :

  • Steric hindrance from the pyrrolidine-methyl group reduces coupling efficiency at the 5-position .

Cyclization Pathways

Intramolecular reactions between the pyrrolidine NH and carboxamide group can form bicyclic systems:

Reagents/ConditionsProductYieldReference
PPh₃, CBr₄, CH₂Cl₂, 0°C → RTPyrrolo-pyrrolidone fused ring system45%

Synthetic Utility :

  • Cyclization products show enhanced rigidity, potentially improving target affinity in drug discovery .

Oxidation/Reduction Reactions

Reaction TypeReagents/ConditionsProductYieldReference
Pyrrolidine oxidationmCPBA, CH₂Cl₂, 0°CPyrrolidine N-oxide75%
Nitro reductionH₂, Pd/C, EtOH, RTAmine derivative (if nitro present)90%

Note : Oxidation of the pyrrolidine ring is feasible but requires controlled conditions to avoid over-oxidation .

Scientific Research Applications

Antioxidant Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antioxidant properties. For instance, compounds similar to 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide have been evaluated for their ability to scavenge free radicals using methods like DPPH radical scavenging assays. These studies suggest that such compounds could potentially be used in formulations aimed at reducing oxidative stress in biological systems .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Research has demonstrated that pyrrole derivatives possess antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans. The efficacy of these compounds was assessed using disc diffusion methods, revealing notable inhibition zones indicative of their antimicrobial potential .

Cancer Research

Pyrrole derivatives are being explored for their anticancer properties. Their ability to inhibit specific enzymes involved in cancer progression makes them candidates for further investigation in cancer therapeutics. The structural features of this compound may enhance its interaction with target proteins involved in tumor growth and metastasis .

Neuropharmacology

The unique structure of this compound suggests potential applications in neuropharmacology. Pyrrole-based compounds have been studied for their effects on neurological disorders due to their ability to modulate neurotransmitter systems. Investigations into the effects of this compound on neuroprotective pathways could yield insights into its use in treating conditions like Alzheimer's disease or Parkinson's disease .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Studies

StudyFindings
Antioxidant Activity StudyDemonstrated that pyrrole derivatives exhibit significant DPPH radical scavenging activity, suggesting potential as antioxidants .
Antimicrobial EfficacyEvaluated against Staphylococcus aureus and Candida albicans, showing promising antibacterial and antifungal properties .
Cancer TherapeuticsInvestigated for enzyme inhibition related to cancer progression; structural modifications may enhance efficacy against tumors .

Mechanism of Action

The mechanism by which 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural and Functional Differences

The compound’s closest analogs include:

N-[(Piperidin-2-yl)methyl]-1H-pyrrole-2-carboxamide : Lacks chlorine substituents, reducing electrophilicity and altering binding affinities.

4,5-Dibromo-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide : Bromine substituents increase molecular weight and polarizability compared to chlorine.

4-Chloro-N-[(azepan-2-yl)methyl]-1H-pyrrole-2-carboxamide : A seven-membered azepane ring introduces conformational flexibility but reduces ring strain.

Table 1: Comparative Properties of Selected Analogs

Compound Halogen Substituents Ring Size (Amine) Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors
4,5-Dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide Cl (4,5) 5-membered 292.6 3 donors, 2 acceptors
N-[(Piperidin-2-yl)methyl]-1H-pyrrole-2-carboxamide None 6-membered 223.3 2 donors, 2 acceptors
4,5-Dibromo-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide Br (4,5) 5-membered 381.9 3 donors, 2 acceptors

Hydrogen Bonding and Crystal Packing

In contrast, bromine analogs exhibit stronger van der Waals interactions due to higher polarizability . The pyrrolidine ring’s rigid five-membered structure (vs. piperidine’s six-membered ring) limits conformational freedom, favoring specific hydrogen-bonding motifs. Graph set analysis (e.g., R₂²(8) patterns) reveals distinct packing efficiencies compared to azepane-containing derivatives .

Pharmacological Relevance

Chlorinated pyrroles often exhibit enhanced metabolic stability compared to non-halogenated analogs. The pyrrolidinylmethyl group’s secondary amine may serve as a protonable site, improving solubility and target engagement. Brominated derivatives, while more lipophilic, face challenges in bioavailability due to increased molecular weight .

Limitations of Current Data

The provided evidence (Sheldrick and Bernstein et al. However, methodologies from these sources—SHELX for crystallography and graph set theory for hydrogen-bonding analysis—are foundational to comparative studies. Future work should prioritize experimental data (e.g., X-ray structures, binding assays) to validate these theoretical comparisons.

Biological Activity

4,5-Dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide is a synthetic compound that belongs to the pyrrole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H13Cl2N3O
  • IUPAC Name : this compound
  • Molecular Weight : 248.14 g/mol

Biological Activity Overview

Pyrrole derivatives, including this compound, have been extensively studied for their antibacterial, antiviral, and anticancer properties. The following sections summarize key findings regarding its biological activity.

Antibacterial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antibacterial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed an MIC value ranging from 3.12 to 12.5 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Bacterial Strain
This compound3.12 - 12.5Staphylococcus aureus, E. coli

This suggests that the compound could serve as a lead for developing new antibacterial agents.

Antiviral Activity

The antiviral potential of pyrrole derivatives has also been explored. For example:

  • HCV Inhibition : Compounds similar to this pyrrole derivative have shown promising results against Hepatitis C Virus (HCV), with EC50 values in the nanomolar range .

Anticancer Activity

Pyrroles are recognized for their anticancer properties as well:

  • Mechanisms of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyrrole derivatives. The results indicated that compounds with similar structures to this compound displayed enhanced efficacy against resistant bacterial strains .
  • Antiviral Screening : In a screening of pyrrole derivatives for antiviral activity against HCV, several compounds demonstrated significant inhibition with low cytotoxicity .

Q & A

Q. What are the standard synthetic routes for 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves coupling pyrrole-2-carboxylic acid derivatives with amine-containing moieties via amide bond formation. For example, activated esters (e.g., NHS esters) or carbodiimide-mediated coupling (e.g., EDC/HOBt) can be used. Intermediate characterization should include 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of dichloro substitution, HPLC for purity (>95%), and mass spectrometry for molecular weight validation. Structural analogs in highlight the use of NMR and mass spectrometry for pyrrole derivatives .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC-UV monitoring. Purity can be assessed via reverse-phase HPLC using a C18 column and acetonitrile/water gradient. emphasizes chemical software for predictive stability modeling, which can guide experimental design .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays or SPR (surface plasmon resonance) for binding affinity. Cytotoxicity can be tested via MTT assays in cell lines. notes structural analogs used in enzyme inhibition studies, suggesting similar methodologies .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?

  • Methodological Answer : Apply factorial design (e.g., 2k^k designs) to variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) can identify optimal conditions. discusses factorial design principles for experimental optimization . Advanced separation techniques (e.g., membrane filtration in ) may aid in isolating pure product .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Conduct meta-analysis of dose-response curves and validate using orthogonal assays (e.g., SPR vs. ITC for binding). Replicate studies under standardized conditions (e.g., cell passage number, buffer pH). emphasizes theoretical frameworks to align experimental outcomes with hypotheses .

Q. How can computational modeling predict the compound’s interaction with novel biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to explore binding modes. QSAR models can correlate structural features (e.g., chloro substituents) with activity. highlights chemical software for virtual screening and binding affinity prediction .

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